Evidence Gap Notification: Absence of Direct Comparative Bioactivity Data
A comprehensive search of peer‑reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, ChemSpider) returned no primary bioassay data—neither IC₅₀/Ki values nor target engagement metrics—for CAS 518017‑71‑5. The only activity annotation found is a vendor‑posted computational target prediction (CK1α) that lacks quantitative IC₅₀ confirmation in any biochemical or cellular assay . In contrast, structurally related 2-(benzylthio)-6-oxo-4-phenylpyrimidines have published IC₅₀ values in the 2–50 μM range against SARS‑CoV 3CL protease [1]. Because the target compound has never been evaluated side‑by‑side with these analogs, no direct head‑to‑head comparison can be made.
| Evidence Dimension | Biochemical inhibitory activity (enzyme IC₅₀) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Closest reported class analog 6m: IC₅₀ = 6.1 μM (SARS‑CoV 3CLpro); other analogs: 2–50 μM [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | In vitro fluorogenic protease assay; recombinant SARS‑CoV 3CL protease, pH 7.5, 25 °C [1] |
Why This Matters
Procurement must be justified on structural uniqueness rather than on proven potency differentiation; users screening a novel chemotype should document this evidence gap in their experimental design.
- [1] Kim, H.‑Y.; Eo, H.‑J.; Park, J.‑H. Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS‑CoV 3CL protease. Bioorg. Med. Chem. Lett. 2010, 20, 3391–3394. View Source
